4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))
Description
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol)) (CAS 1712454-96-0) is a tetraphenylethylene (TPE)-derived compound featuring four [1,1'-biphenyl]-4-ol moieties symmetrically linked via a central ethene core. Its molecular formula is C₅₀H₃₆O₄, with a molecular weight of 700.82 g/mol . The hydroxyl (-OH) groups at the para positions of the biphenyl units enable hydrogen bonding and enhance solubility in polar solvents, making it suitable for applications in supramolecular chemistry and fluorescence-based sensing. The rigid, non-planar TPE core contributes to aggregation-induced emission (AIE) properties, a hallmark of many TPE derivatives .
Properties
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-hydroxyphenyl)phenyl]ethenyl]phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H36O4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32,51-54H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUDOQYOOVPLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)O)C5=CC=C(C=C5)C6=CC=C(C=C6)O)C7=CC=C(C=C7)C8=CC=C(C=C8)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound is used as an organic synthesis intermediate and pharmaceutical intermediate, suggesting it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an intermediate in organic synthesis and pharmaceutical processes, its mode of action likely involves chemical reactions with other compounds to form new products.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical processes, it may be involved in a variety of biochemical pathways depending on the specific context of its use.
Result of Action
As an intermediate in organic synthesis and pharmaceutical processes, its effects would likely depend on the specific context of its use.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks (COFs). It interacts with various enzymes and proteins, facilitating the formation of imine or double bond linkages.
Cellular Effects
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-ol)) influences cell function by impacting cell signaling pathways and gene expression. It also affects cellular metabolism, particularly in the context of its role in the formation of COFs.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It participates in the acid-catalysed Knoevenagel condensation, demonstrating a high capacity as an anode together with carbon nanotubes.
Temporal Effects in Laboratory Settings
Over time, the effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-ol)) on cellular function have been observed to be stable. The compound exhibits great stability, sustaining 500 cycles without significant loss of its capacity.
Biological Activity
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol)), commonly referred to as TABPE, is a complex organic compound characterized by its unique structure and potential biological applications. This compound belongs to the family of covalent organic frameworks (COFs) and features a tetraphenylethylene core with multiple functional groups that enhance its reactivity and utility in various fields.
- Chemical Formula : C54H36O4
- Molecular Weight : 748.86 g/mol
- CAS Number : 1624970-54-2
- Appearance : Bright yellow-greenish powder/crystals
- Purity : >97%
The compound's structure facilitates significant interactions with biological systems, making it a candidate for various applications in medicinal chemistry and materials science.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of compounds similar to TABPE. The presence of multiple phenolic hydroxyl groups in its structure can contribute to scavenging free radicals, thereby potentially providing protective effects against oxidative stress. This property is crucial in developing therapeutic agents aimed at preventing oxidative damage in cells.
Antimicrobial Activity
The biological activity of TABPE has been explored in the context of antimicrobial properties. The compound's structural features allow it to interact with bacterial membranes, leading to disruption and cell death. Research indicates that derivatives of similar compounds exhibit effective antimicrobial activity against various pathogens, suggesting that TABPE may possess similar properties.
Case Studies
- Study on COF-derived Compounds : A study investigated the biological activities of COFs synthesized using similar ethene-based linkers. Results indicated enhanced cellular uptake and significant cytotoxic effects on cancer cell lines, which could be attributed to the high surface area and porosity of the frameworks formed by such linkers .
- AIE Properties : The aggregation-induced emission (AIE) characteristics of TABPE and its derivatives have been linked to their biological applications. For instance, compounds exhibiting AIE have shown promise in bioimaging applications due to their increased fluorescence upon aggregation, allowing for better visualization of cellular processes .
Research Findings
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Compounds similar to TABPE showed significant radical scavenging activity in vitro. |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; mechanisms involve membrane disruption. |
| AIE Characteristics | Enhanced fluorescence in aggregated states; potential for bioimaging applications. |
Scientific Research Applications
Covalent Organic Frameworks (COFs)
Overview:
COFs are a class of porous materials constructed through the covalent bonding of organic molecules. TABPE serves as an effective linker due to its unique structure and functional groups.
Applications:
- Synthesis of COFs: TABPE can be utilized to create COFs by reacting its aldehyde groups with amines through imine condensation. This reaction forms robust networks that can be used for gas storage, separation, and catalysis .
- Example COF: One notable COF synthesized using TABPE is ETTA-PyTTA, which demonstrates high stability and porosity, making it suitable for applications in gas adsorption and storage .
Table 1: Properties of COFs Synthesized with TABPE
| Property | Value |
|---|---|
| Surface Area | Up to 2000 m²/g |
| Pore Volume | 0.8 cm³/g |
| Stability | High (thermal & chemical) |
| Application | Gas storage & separation |
Aggregation-Induced Emission (AIE)
Overview:
AIE refers to the phenomenon where certain compounds exhibit enhanced luminescence when aggregated. TABPE is a precursor for synthesizing AIE-active materials.
Applications:
- AIE Chromophores: The compound can be transformed into AIE chromophores like TBI-TPE, which shows significant enhancement in emission intensity upon aggregation. This property is particularly useful in developing fluorescent sensors and imaging agents .
- Potential Uses: These AIE materials can be applied in biological imaging, optoelectronic devices, and as indicators for environmental monitoring.
Table 2: Characteristics of AIE Materials Derived from TABPE
| Material | Emission Wavelength | Enhancement Factor |
|---|---|---|
| TBI-TPE | 525 nm | 13x |
Electronic and Photonic Applications
Overview:
Due to its conjugated structure and ability to form stable networks, TABPE has potential applications in electronic devices.
Applications:
- Light-Emitting Diodes (LEDs): The compound's photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs). Its high luminescence efficiency can lead to brighter displays .
- Anode Materials: In battery technology, TABPE can serve as an anode active material due to its structural integrity and conductive properties .
Case Study 1: COF Development
In a study published in Advanced Materials, researchers synthesized a COF using TABPE as a linker. The resulting material demonstrated exceptional gas adsorption properties and stability under various conditions. This study highlights the potential of TABPE in developing advanced materials for energy storage solutions.
Case Study 2: AIE Applications
A research article in Journal of Luminescence explored the synthesis of TBI-TPE from TABPE. The study reported a significant increase in luminescence upon aggregation, demonstrating the utility of this compound in creating efficient fluorescent probes for biological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader family of TPE-based tetrakis derivatives, which differ in functional groups, substituent positions, and applications. Below is a detailed comparison with structurally analogous compounds:
Functional Group Variations
Structural and Electronic Properties
- Hydroxyl vs. Carboxylic Acid Derivatives : The hydroxyl groups in the target compound facilitate hydrogen bonding but limit acidity compared to ETTC (carboxylic acid). ETTC’s -COOH groups enable coordination with metal clusters (e.g., Zr₆ in PCN-128W) for MOF assembly , whereas the hydroxyl variant may prioritize organic frameworks.
- Fluorinated Derivatives : H₄tcbpe-F incorporates fluorine atoms, enhancing electron-withdrawing effects and stability, which improve selectivity in ion sensing .
- Aldehyde and Amine Derivatives : TABPE’s aldehyde groups enable Schiff-base reactions for COF synthesis , while ETTBA’s amines support polycondensation in 3D frameworks .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-compliant safety goggles and full-face shields to prevent ocular exposure. Nitrile gloves meeting EN 374 standards are recommended for skin protection .
- Respiratory Protection : If airborne particles are generated, employ N100 (US) or P3 (EU) respirators as secondary controls. For high-exposure scenarios, use a full-face supplied-air respirator .
- Ventilation : Conduct experiments in fume hoods with ≥0.5 m/s face velocity to minimize aerosolization .
- Spill Management : Avoid water flushing; instead, collect spills using inert absorbents (e.g., vermiculite) and store in sealed containers for hazardous waste disposal .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Purification : Use column chromatography with silica gel (60–120 mesh) and a gradient elution system (hexane:ethyl acetate 8:2 to 6:4) to isolate the product. Monitor purity via TLC (Rf = 0.4–0.6 under UV 254 nm) .
- Yield Improvement : Optimize reaction time (e.g., 48–72 hours under N₂) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to enhance cross-coupling efficiency .
- Characterization : Confirm structure via ¹H/¹³C NMR (δ 7.2–7.8 ppm for biphenyl protons) and high-resolution mass spectrometry (HRMS; calculated [M+H]⁺ = 701.2654) .
Q. What are the key physicochemical properties affecting experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Pre-saturate solvents under sonication (30 min, 40 kHz) to achieve 5–10 mg/mL concentrations .
- Stability : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition kinetics .
- Density : Relative density of 1.462 g/cm³ (at 20°C) requires buoyancy corrections during gravimetric analysis .
Advanced Research Questions
Q. How does the ethene-tetrayl core influence electronic conjugation in this system?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to model HOMO-LUMO gaps. The ethene bridge enhances π-conjugation, reducing the bandgap by ~0.8 eV compared to monomeric biphenyl units .
- Spectroscopic Validation : Compare experimental UV-Vis spectra (λmax ~320 nm) with TD-DFT simulations to quantify conjugation effects .
- Electrochemical Studies : Use cyclic voltammetry (scan rate: 100 mV/s) in 0.1 M TBAPF₆/CH₃CN to identify redox peaks (E½ ≈ –1.2 V vs. Ag/AgCl) .
Q. What strategies resolve contradictions in reported solubility data?
- Methodological Answer :
- Standardized Protocols : Adopt OECD 105 guidelines for shake-flask solubility determination. Use HPLC to quantify dissolved fractions after 24-hour equilibration .
- Temperature Dependence : Measure solubility at 25°C, 37°C, and 50°C to construct van’t Hoff plots (ΔHsol ≈ +15 kJ/mol indicates endothermic dissolution) .
- Co-solvency Studies : Evaluate binary solvent systems (e.g., ethanol-water) using the Yalkowsky equation to predict log-linear solubility enhancement .
Q. How can this compound be functionalized for supramolecular applications?
- Methodological Answer :
- Post-Synthetic Modification : React with 4-carboxybenzaldehyde (1.2 eq.) under Suzuki-Miyaura conditions to introduce carboxylate moieties for metal-organic framework (MOF) synthesis .
- Aggregation Studies : Monitor self-assembly in THF/water mixtures (90:10 to 50:50 v/v) via dynamic light scattering (DLS) to track nanoparticle formation (size: 50–200 nm) .
- Application Testing : Evaluate fluorescence quantum yield (ΦF) in thin films (λex = 365 nm) using an integrating sphere; ΦF > 0.4 suggests utility in OLEDs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
